molecular formula C18H23Cl2N3O B2533549 [2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride CAS No. 1351633-22-1

[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride

Cat. No.: B2533549
CAS No.: 1351633-22-1
M. Wt: 368.3
InChI Key: OIVUQWUMXILCRJ-UHFFFAOYSA-N
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Description

[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including [2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole product . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the production rate and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O.2ClH/c1-13-16(8-10-19-12-14-5-3-4-9-20-14)17-11-15(22-2)6-7-18(17)21-13;;/h3-7,9,11,19,21H,8,10,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVUQWUMXILCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=CC=CC=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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